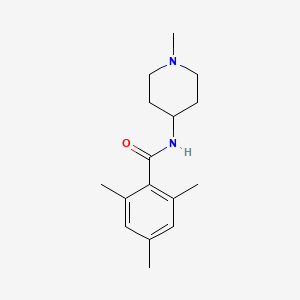

2,4,6-trimethyl-N-(1-methyl-4-piperidinyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-Trimethyl-N-(1-methyl-4-piperidinyl)benzamide is a compound that belongs to the class of piperidine derivatives. These compounds have been extensively studied for their pharmacological properties, including potential applications in treating various conditions, though this specific compound's applications were not directly found in the search results.

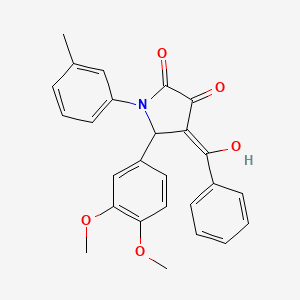

Synthesis Analysis

Synthesis of related piperidine derivatives involves complex organic reactions. For instance, Sugimoto et al. (1990) reported the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, indicating the use of benzyl and benzoylamino groups in the process (Sugimoto et al., 1990). Gawell (2003) described a synthesis method involving an aryllithium reaction with 14CO2 (Gawell, 2003).

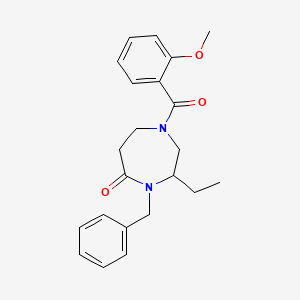

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 2,4,6-trimethyl-N-(1-methyl-4-piperidinyl)benzamide, is characterized by the presence of a piperidine ring, which is crucial for their biological activity. Shim et al. (2002) analyzed the molecular interaction of a related compound, highlighting the importance of the piperidine ring in binding interactions (Shim et al., 2002).

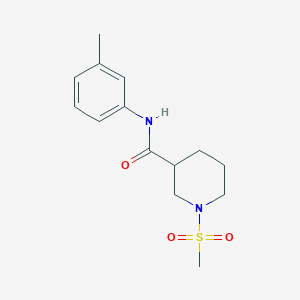

Chemical Reactions and Properties

The chemical properties of such compounds are often influenced by substitutions on the piperidine ring and the benzamide moiety. These modifications can significantly alter the chemical reactivity and interaction with biological targets. The work by Hussain et al. (2016) on similar compounds provides insights into how structural modifications can influence chemical properties and reactivity (Hussain et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of piperidine derivatives can vary widely depending on the specific substituents and overall molecular structure. Tsuji et al. (1999) synthesized diastereomers of a related compound, highlighting how different conformations can affect the physical properties (Tsuji et al., 1999).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interaction with biological molecules are key aspects of piperidine derivatives. These properties are influenced by the functional groups attached to the core piperidine structure. For example, Sugimoto et al. (1992) explored the structure-activity relationships of related compounds, indicating how different substitutions can affect chemical properties (Sugimoto et al., 1992).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- A study on the synthesis and anti-acetylcholinesterase activity of piperidine derivatives highlighted the role of bulky moieties and specific group substitutions in enhancing activity against acetylcholinesterase, making them potential antidementia agents (Sugimoto et al., 1990).

- Another research explored the synthesis, characterization, and bioactivity of novel benzamides and their copper and cobalt complexes, demonstrating significant in vitro antibacterial activity against various bacterial strains (Khatiwora et al., 2013).

Pharmacological Profiles

- The design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonists were discussed in a study that identified compounds with favorable pharmacological profiles for gastrointestinal motility, highlighting the potential for developing new prokinetic agents (Sonda et al., 2003).

Material Science and Chemistry

- Research on the physiochemical properties of thin film composite polyamide RO and NF membranes demonstrated how polyamide chemistry and surface coating layers influence membrane roughness, hydrophilicity, surface charge, permeability, and rejection, offering insights for membrane synthesis and modification (Tang et al., 2009).

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-11-9-12(2)15(13(3)10-11)16(19)17-14-5-7-18(4)8-6-14/h9-10,14H,5-8H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDQJVDXKHJZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2CCN(CC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)